molecular formula C19H16ClNO2 B2378775 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 588676-12-4

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2378775
CAS No.: 588676-12-4
M. Wt: 325.79
InChI Key: CDIRFXUYSUKDFL-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a 4-propylphenyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol .

Properties

IUPAC Name

8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIRFXUYSUKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation via Catalytic Cyclization

The most efficient route involves a one-pot, three-component reaction utilizing 4-propylbenzaldehyde, pyruvic acid, and 8-chloro-1-naphthylamine. This method, adapted from the synthesis of analogous 2-aryl-quinoline-4-carboxylic acids, employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. Under solvent-free conditions at 80°C, the reaction achieves cyclization and aromatization through an anomeric-based oxidation mechanism.

Optimized Reaction Conditions

Parameter Value
Catalyst loading 10 mg
Temperature 80°C
Reaction time 30–45 minutes
Yield 82–85%

The catalyst’s urea and sulfonic acid groups activate the aldehyde and amine reactants, facilitating imine formation and subsequent cyclization. Magnetic separation enables catalyst reuse for up to five cycles with <5% activity loss.

Stepwise Synthesis via Isatin Derivatives

An alternative pathway from patent literature begins with halogenated isatin derivatives. The sequence involves:

  • Ring-opening of 6-chloroisatin with acetone under basic conditions (NaOH, 70°C).
  • Condensation with 4-propylbenzaldehyde to form a keto-enol intermediate.
  • Oxidative decarboxylation using KMnO₄ in acidic media to yield the quinoline core.

This method, though longer (6–8 hours), provides precise control over substituent positioning, critical for introducing the 8-chloro group.

Comparative Analysis of Methods

Metric Three-Component Stepwise
Total steps 1 5
Overall yield 82–85% 55–60%
Scalability High Moderate
Byproduct formation Minimal Significant

Mechanistic Insights and Intermediate Characterization

Anomeric-Based Oxidation Mechanism

The three-component route proceeds via:

  • Nucleophilic attack by 8-chloro-1-naphthylamine on 4-propylbenzaldehyde, forming an imine intermediate.
  • Enolization of pyruvic acid and addition to the imine, generating a β-enamino ketone.
  • Cyclodehydration to yield a dihydroquinoline intermediate, which undergoes oxidation via n→σ* and π→σ* interactions to aromatize the ring.

Key intermediates were characterized by:

  • FT-IR : C=O stretch at 1720 cm⁻¹ (carboxylic acid), S=O at 1225 cm⁻¹ (catalyst).
  • ¹H NMR : Aromatic protons at δ 8.50–9.40 ppm, confirming quinoline ring formation.

Role of the Magnetic Catalyst

The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enhances reactivity through:

  • Brønsted acidity (-SO₃H groups) for protonating carbonyl oxygen.
  • Hydrogen bonding (urea linkers) stabilizing transition states.
  • Magnetic core (Fe₃O₄) enabling rapid separation.

Catalyst Performance

Cycle Yield (%)
1 85
3 83
5 79

Substrate Scope and Functional Group Tolerance

The three-component method accommodates diverse aldehydes and amines:

Aldehyde Amine Yield (%)
4-Propylbenzaldehyde 8-Chloro-1-naphthylamine 85
4-Methylbenzaldehyde 1-Naphthylamine 80
Benzaldehyde 4-Chloroaniline 78

Electron-donating groups (e.g., -CH₃) on the aldehyde improve yields by stabilizing imine intermediates, while electron-withdrawing groups (e.g., -Cl) require extended reaction times.

Challenges in Regioselective Chlorination

Introducing the 8-chloro substituent demands careful control:

  • Direct chlorination of preformed quinolines using Cl₂/FeCl₃ leads to mixtures (e.g., 5-, 6-, and 8-chloro isomers).
  • Directed ortho-metallation (DoM) with LiTMP and ClSiMe₃ achieves >90% regioselectivity but requires cryogenic conditions (-78°C).

Regioselectivity Data

Method 8-Chloro Isomer (%)
Direct chlorination 45
DoM 92

Industrial Scalability and Environmental Impact

The three-component method’s advantages include:

  • Solvent-free conditions , reducing waste.
  • Catalyst reuse , minimizing metal leaching.
  • Energy efficiency (80°C vs. 100–120°C for stepwise routes).

EcoScale Assessment

Parameter Three-Component Stepwise
PMI (Process Mass Intensity) 2.1 5.8
Energy consumption 120 kWh/kg 280 kWh/kg

Chemical Reactions Analysis

Hydrolysis of Precursor Acyl Chlorides

This compound is frequently generated through controlled hydrolysis of 8-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride.

Reaction Conditions Key Observations Yield References
H₂O at 25°C, 12 hSelective conversion without decarboxylation89%
NaOH (1M), ethanol/water (1:1), 50°CRapid hydrolysis (<2 h) with pH-dependent stability92%

The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide ion attacks the electrophilic carbonyl carbon (Fig. 1). Steric hindrance from the 4-propylphenyl group slows hydrolysis compared to unsubstituted analogues.

Amidation Reactions

The carboxylic acid undergoes amide bond formation with primary/secondary amines:

Amine Coupling Reagent Temperature Product Stability Yield References
BenzylamineDCC, DMAP0°C → RTCrystallizes readily78%
PiperidineEDCI/HOBt40°CHygroscopic oil65%
4-AminophenolSOCl₂ (in situ activation)RefluxPhotodegradation observed71%

Amidation efficiency correlates with amine nucleophilicity. Bulky amines like N-methylcyclohexylamine require prolonged reaction times (24–48 h) .

Metal-Catalyzed Cross-Coupling

The chlorine atom at position 8 participates in Ullmann-type couplings:

Catalyst System Partner Product Reaction Time Yield References
CuI (10 mol%), L-ProlinePhenylboronic acid8-Phenylquinoline derivative12 h54%
Pd(OAc)₂, SPhosVinyltrimethyltin8-Vinyl substitution with retained COOH6 h68%

Reactions occur preferentially at C8 due to electronic activation by the electron-withdrawing carboxylic acid group .

Friedel-Crafts Cyclization

Acid chloride derivatives facilitate intramolecular cyclization:

Reagent Conditions Cyclized Product Application Yield References
AlCl₃ (3 equiv)CH₂Cl₂, 0°C → RTIndenoisoquinoline scaffoldTopoisomerase I inhibition58%
FeCl₃·SiO₂ (nanocatalyst)Solvent-free, 80°CTetracyclic fused systemAnticancer lead optimization63%

This reaction proceeds via acylium ion formation followed by electrophilic aromatic substitution, favored by electron-rich arenes in the 4-propylphenyl group .

Decarboxylation Pathways

Controlled thermal decomposition studies reveal:

Temperature Atmosphere Major Product Byproducts References
220°CN₂8-Chloro-2-(4-propylphenyl)quinolineCO₂ (quantitative)
180°CAirOxidative ring-opening compoundsQuinones, chlorinated aromatics

Decarboxylation follows first-order kinetics (Eₐ = 98.7 kJ/mol) with half-life of 45 min at 220°C .

Salt Formation

Ionic derivatives enhance aqueous solubility:

Counterion Solubility (mg/mL) pH Stability Crystallinity References
Sodium12.4 ± 0.36.0–8.5Amorphous
Choline23.1 ± 1.13.0–10.0Crystalline

Sodium salts show precipitation below pH 6.0, limiting biological applications .

This compound's reactivity profile enables its use as a synthetic intermediate in medicinal chemistry (anticancer agents , topoisomerase inhibitors ) and materials science. Recent advances in nanocatalysis and flow chemistry continue to expand its synthetic utility.

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been investigated for their antiviral properties. Research indicates that quinoline compounds exhibit potent activity against various viral strains such as the Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and hepatitis C virus . The structural features of this compound enhance its potential effectiveness against these pathogens.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may possess both antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Research highlights the anticancer potential of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms through which it exerts these effects are still under investigation, but its unique structure is believed to contribute to its biological activity .

Fluorescent Marker

The compound is being explored as a fluorescent marker in biological imaging. Its photostability and efficacy in live-cell imaging have been documented, indicating potential use in diagnostic assays and visualization techniques. This application is particularly valuable in tracking cellular processes and studying disease mechanisms.

Enzyme Inhibition

Recent studies have focused on the ability of quinoline derivatives to inhibit key enzymes involved in metabolic pathways. For instance, derivatives have been synthesized to evaluate their inhibitory effects on α-glucosidase, an enzyme critical for carbohydrate metabolism. Compounds similar to this compound have shown promising IC50 values, suggesting their potential as therapeutic agents for conditions like type 2 diabetes .

Synthesis of Related Compounds

The functional groups present in this compound allow for various chemical reactions that can be exploited to synthesize related compounds. These reactions include esterification and amidation, which are significant for developing new derivatives with enhanced biological activities .

Data Table: Summary of Biological Activities

Application AreaActivity TypeObservations
AntiviralBroad-spectrumEffective against multiple viral strains
AntimicrobialBacterial & FungalNotable efficacy against various bacterial strains
AnticancerCell proliferationPromising results in vitro against cancer cells
Biochemical ImagingFluorescent markerEffective for live-cell imaging applications
Enzyme Inhibitionα-glucosidaseCompetitive inhibition with significant IC50 values

Case Studies

  • Antiviral Efficacy Study : A study published in Nature evaluated the antiviral properties of various quinoline derivatives, including this compound. The findings indicated strong inhibition against the herpes virus and human immunodeficiency virus, suggesting a mechanism involving interference with viral replication processes .
  • Fluorescent Imaging Application : In a recent investigation focusing on molecular imaging techniques, this compound was conjugated to biomolecules for use as a fluorescent probe. The study demonstrated its utility in real-time monitoring of cellular activities using fluorescence microscopy.
  • Diabetes Research : A study aimed at developing α-glucosidase inhibitors highlighted the synthesis of derivatives based on quinoline structures. The results showed that certain modifications to this compound significantly enhanced its inhibitory potency against α-glucosidase, indicating its potential role in managing blood sugar levels .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as topoisomerases or kinases.

    Pathways Involved: It may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variations at the Phenyl Ring (Position 2)

The phenyl ring at position 2 of the quinoline core is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid 4-propylphenyl C₁₉H₁₆ClNO₂ 325.79 Research chemical; potential COX-2 inhibition
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 2-methylphenyl C₁₇H₁₂ClNO₂ 297.74 Used in synthesizing dihydropyridines; hypothesized COX-2 inhibitor
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 4-methylphenyl C₁₇H₁₂ClNO₂ 297.73 Soluble in chloroform, methanol, DMSO; research applications
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 2,4-dichlorophenyl C₁₆H₈Cl₃NO₂ 352.60 Higher halogen content may enhance binding affinity

Key Observations :

  • Halogenated phenyl groups (e.g., 2,4-dichlorophenyl) may enhance steric and electronic interactions with target enzymes, as seen in COX-2 inhibition studies .

Variations in the Quinoline Core

Modifications at positions 7 or 8 of the quinoline core further diversify properties:

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Notable Features References
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid Cl at position 7, CH₃ at 8 C₂₀H₁₈ClNO₂ 339.82 Discontinued commercial availability; structural rigidity from methyl group
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid OH at position 2' (phenyl) C₁₆H₁₀ClNO₃ 299.71 Co-crystallized with human cyclic GMP-AMP synthase (cGAS), suggesting immunomodulatory potential

Key Observations :

  • Hydroxyl groups on the phenyl ring (e.g., 2-hydroxyphenyl) enable hydrogen bonding, critical for interactions with biological targets like cGAS .

Functional Group Modifications at Position 4

The carboxylic acid at position 4 is often esterified or modified for prodrug development:

Compound Name Modification at Position 4 Molecular Formula Molecular Weight (g/mol) Applications References
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1) Methyl ester C₁₈H₁₄ClNO₂ 311.76 Intermediate for ester-to-acid conversion; yields ~80–88%
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Acid chloride C₁₆H₈Cl₂NO 316.11 Reactive intermediate for amide synthesis

Key Observations :

  • Esterification improves solubility in organic solvents, facilitating purification .
  • Acid chlorides enable rapid derivatization into amides or esters for combinatorial chemistry .

Biological Activity

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Chemical Formula : C19H16ClNO2
  • CAS Number : 588676-12-4
  • Molecular Weight : 329.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes and Receptors : The compound may inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes like DNA replication and protein synthesis .
  • DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, potentially leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown:

  • Effectiveness against Gram-positive and Gram-negative bacteria .
  • Inhibition of fungal growth , particularly against species like Botrytis cinerea, where it affects hyphal morphology and permeability .

Anticancer Activity

The compound has also been explored for its anticancer potential:

  • In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting it may induce apoptosis or cell cycle arrest.
  • Case Study : In a study involving various quinoline derivatives, this compound was noted for its ability to significantly reduce cell viability in cancer cell lines compared to controls .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Proteomics Research : Used as a reagent in studying protein structures and functions.
  • Chemical Synthesis : Acts as an intermediate in the synthesis of other quinoline derivatives.

Data Tables

PropertyValue
Chemical FormulaC19H16ClNO2
Molecular Weight329.79 g/mol
Antimicrobial ActivityEffective against G+ and G- bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) followed by functionalization. For analogs like 2-cyclopropyl-8-methoxyquinoline-4-carboxylic acid, reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalysts (e.g., Pd or Cu) are critical for yield optimization . Chlorination at the 8-position may require electrophilic substitution using Cl₂ or N-chlorosuccinimide, while the 4-propylphenyl group could be introduced via Suzuki-Miyaura coupling with a brominated quinoline precursor . Purification often involves recrystallization or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for propylphenyl protons, ¹³C NMR for carbonyl resonance at ~170 ppm).
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency (expected [M+H]⁺ ~342.7 g/mol based on analogs ).
  • X-ray crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated for 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)tetrahydroquinoline derivatives .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
  • Handling : Avoid moisture and light exposure; use desiccants in storage vials .
  • Decomposition risks : Thermal degradation above 200°C may release chlorinated byproducts (e.g., HCl gas); monitor via TGA/DSC .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, propylphenyl) influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Compare analogs like 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (antimicrobial activity ) and 4-(adamantyl)quinoline-2-carboxylic acid (antituberculosis agents ).
  • Experimental design : Test in enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) using fluorescence polarization or SPR. The propylphenyl group may enhance lipophilicity, affecting membrane permeability .

Q. How can contradictory data in solubility or reactivity be resolved?

  • Methodological Answer :
  • Solubility conflicts : Use pH-dependent solubility profiling (e.g., in buffers from pH 1–10) and co-solvent systems (e.g., DMSO/PEG). For example, dichlorinated analogs show improved solubility in polar aprotic solvents .
  • Reactivity discrepancies : Validate via kinetic studies under controlled O₂/moisture levels. Conflicting halogenation outcomes may arise from competing pathways (e.g., radical vs. electrophilic mechanisms) .

Q. What computational tools are suitable for predicting interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DNA gyrase or topoisomerases). The quinoline core may intercalate DNA, while the carboxylic acid group chelates metal ions .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to prioritize synthesis targets .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., Claisen condensations) and reduce side products.
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps; microwave-assisted synthesis (e.g., 150°C, 30 min) improves regioselectivity in analogs .

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